Allyl ethyl ether

Descripción

Historical Context of Allyl Ether Research

The study of ethers, in a broader sense, has been a cornerstone of organic chemistry for centuries. However, the specific exploration of allyl ethers is intrinsically linked to two pivotal 19th and early 20th-century discoveries that revolutionized the understanding of ether synthesis and reactivity.

The first of these was the Williamson ether synthesis, developed in 1850 by Alexander William Williamson. nih.govlibretexts.orgresearchgate.netscirp.orgbyjus.commasterorganicchemistry.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided the first general method for the synthesis of unsymmetrical ethers and was crucial in proving the structure of ethers. nih.govresearchgate.netscirp.orgbyjus.com The synthesis of allyl ethyl ether itself can be achieved via this classic method, for instance, by reacting sodium ethoxide with allyl bromide. drugfuture.comdoubtnut.com A reference to its preparation from allyl bromide and sodium alcoholate appeared in the scientific literature as early as 1880. drugfuture.com

The second major breakthrough was the discovery of the Claisen rearrangement in 1912 by Rainer Ludwig Claisen. vwr.comavantorsciences.comlibretexts.orgwikipedia.org This libretexts.orglibretexts.org-sigmatropic rearrangement, initially observed with allyl phenyl ether, is a characteristic reaction of allyl vinyl ethers and allyl aryl ethers. libretexts.orgscirp.orgvwr.comlibretexts.orgwikipedia.org The thermal rearrangement of these ethers to form γ,δ-unsaturated carbonyls or o-allylphenols, respectively, opened up new avenues in carbon-carbon bond formation and has been a subject of extensive mechanistic and synthetic studies. scirp.orgvwr.comlibretexts.org The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. libretexts.org

Significance of this compound in Chemical Sciences

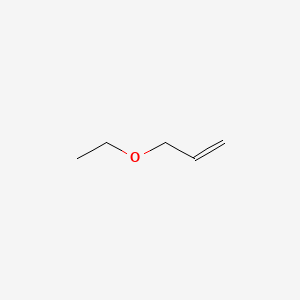

This compound is a colorless, volatile liquid that serves as a valuable intermediate and building block in organic synthesis. ontosight.ai Its significance stems from the presence of two key functional groups: the ether linkage and the terminal allyl group. This bifunctionality allows for a diverse range of chemical transformations.

One of the primary areas where this compound and related compounds are of interest is in the study of sigmatropic rearrangements, particularly the Claisen rearrangement. libretexts.orgscirp.orglibretexts.org While not an allyl aryl or allyl vinyl ether itself, its structure provides a fundamental model for understanding the behavior of the allyl ether moiety.

Furthermore, the allyl group in allyl ethers can serve as a protecting group for alcohols in multi-step syntheses due to its relative stability under a variety of reaction conditions. organic-chemistry.org The development of methods for the selective cleavage of allyl ethers has enhanced their utility in this regard. organic-chemistry.org

In the field of polymer chemistry, allyl ethers, including this compound, have been investigated as monomers in radical polymerizations. researchgate.net Studies have examined their role as retarders and transfer agents in the polymerization of other monomers like styrene, methyl methacrylate, and acrylonitrile (B1666552). researchgate.net More broadly, functional polyethers derived from monomers like allyl glycidyl (B131873) ether are of interest for creating tunable materials. nih.gov

The reactivity of the allyl group also makes this compound a precursor for other chemicals. nih.govontosight.aifishersci.no For instance, it can undergo reactions typical of alkenes, such as additions and oxidations, providing pathways to more complex molecules.

Interactive Data Tables

Below are tables summarizing key physical and spectroscopic properties of this compound.

Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10O | nih.govdrugfuture.comvwr.comavantorsciences.comfishersci.no |

| Molecular Weight | 86.13 g/mol | nih.govdrugfuture.comvwr.comavantorsciences.comfishersci.no |

| Boiling Point | 64-67 °C | drugfuture.comvwr.comavantorsciences.comfishersci.no |

| Density | 0.765 - 0.77 g/cm³ (at 20 °C) | drugfuture.comvwr.comavantorsciences.com |

| Flash Point | -20 °C | vwr.comavantorsciences.comfishersci.no |

| Refractive Index (nD20) | 1.3881 | drugfuture.com |

| Solubility in water | Insoluble | nih.govdrugfuture.comfishersci.no |

| Miscibility | Miscible with alcohol and ether | drugfuture.comfishersci.no |

Spectroscopic Data References for this compound

| Spectroscopy Type | Reference |

|---|---|

| 1H NMR Spectra | nih.gov |

| 13C NMR Spectra | nih.gov |

| Mass Spectrometry (GC-MS) | nih.gov |

| Infrared (IR) Spectra | nih.govnist.govspectrabase.com |

| Raman Spectra | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSFJLSZZTSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060319 | |

| Record name | 3-Ethoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index] | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than -19 °F (NFPA, 2010) | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

153.0 [mmHg] | |

| Record name | Allyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-31-3 | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8T658RE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Allyl Ethyl Ether

Recent Advances in Allyl Ether Synthesis

The synthesis of allyl ethers, including allyl ethyl ether, has evolved beyond traditional methods like the Williamson synthesis, which often involves stoichiometric amounts of strong bases and generates halide waste. shokubai.orgmdpi.com Modern approaches prioritize atom economy and environmental compatibility.

Green Chemistry Approaches in Allyl Ether Production

Green chemistry principles have spurred the development of more sustainable routes to allyl ethers. alfa-chemistry.com A key strategy involves the use of allyl alcohol as an allylating agent, where the only byproduct is water, aligning with the goals of green synthesis. shokubai.orgrsc.org Another eco-friendly approach utilizes magnetically recoverable heterogeneous palladium catalysts for the O-allylation of phenols with allylic acetates in aqueous media, offering easy catalyst separation and recycling. rsc.orgresearchgate.netppublishing.org These methods aim to minimize hazardous waste and utilize renewable resources and energy-efficient processes. alfa-chemistry.com The development of non-catalytic, solvent-free conditions also represents a significant advancement in green allyl ether production. mdpi.com

Catalytic Synthesis Innovations

Catalysis is at the forefront of innovation in this compound synthesis, offering pathways with high selectivity and yield under milder conditions. Transition metal complexes, particularly those of palladium, have been extensively studied for their efficacy in promoting the allylation of alcohols. universiteitleiden.nlacs.org

A noteworthy advancement is the use of molybdenum oxide supported on titania (MoO₃/TiO₂) as a reusable heterogeneous catalyst. shokubai.org This system effectively catalyzes the synthesis of various allyl ethers from allyl alcohol and different alcohols with yields exceeding 80%. shokubai.org The reaction is believed to proceed through the formation of a σ-allyl species from the dehydration of allyl alcohol, which is then subjected to a nucleophilic attack by another alcohol molecule. shokubai.org A sustainable feature of this method is the gradual in-situ generation of the active catalyst from the simple mixing of TiO₂ and MoO₃, producing water as the sole byproduct. rsc.org This catalytic system is robust, allowing for the catalyst to be reused at least five times without a significant loss of reactivity. shokubai.orgrsc.org

Table 1: Allylation of Various Alcohols with Allyl Alcohol using MoO₃/TiO₂ Catalyst

| Alcohol | Product | Yield (%) |

| 1-Octanol | Allyl octyl ether | >99 |

| Benzyl (B1604629) alcohol | Allyl benzyl ether | 91 |

| Cyclohexanol | Allyl cyclohexyl ether | 85 |

| Source: shokubai.org |

Note: The data in this table is based on research findings and is presented for illustrative purposes.

Copper(I) chloride complexes have been demonstrated to be effective catalysts for the etherification of allyl alcohol. oup.comscribd.com In the presence of a copper(I) chloride and ammonium (B1175870) chloride catalyst system, heating a mixture of allyl alcohol and ethyl alcohol yields both diallyl ether and ethyl allyl ether, with no formation of diethyl ether. oup.comscribd.com Tracer experiments using ¹⁸O-labeled allyl alcohol have shown that the C–O bond in the allyl alcohol is cleaved during the formation of ethyl allyl ether. oup.com The kinetics of this reaction suggest that the rate-determining step involves the nucleophilic attack of an alcohol molecule on a catalyst-substrate complex. oup.comscribd.com A specific complex, (NH₄)₂Cu₂Cl₄(C₃H₆O)₂, has been isolated, although the active catalytic species is proposed to be (NH₄)₂Cu₄Cl₆. oup.com

Palladium complexes featuring biphosphine ligands are highly effective for the catalytic allylation of alcohols and phenols. universiteitleiden.nlgoogle.com These catalysts facilitate the reaction between an alcohol and an allyl source, such as allyl alcohol, under acidic conditions. google.com The use of palladium(0) with bidentate phosphine (B1218219) ligands enables the synthesis of allyl ethers from allyl ethyl carbonate under neutral conditions. tandfonline.com The choice of ligand is crucial, as it influences the catalyst's activity and selectivity. chemrxiv.orgnih.govntu.edu.sg For instance, a Pd[BiPhePhos] catalyst has been successfully used for the allylation of nonactivated phenols with nonderivatized allylic alcohols, producing water as the only byproduct. organic-chemistry.org

Zinc-based catalysts have been employed in the Claisen rearrangement of allyl aryl ethers to produce o-allylated phenols. benthamopenarchives.comresearchgate.net While this reaction transforms an allyl ether rather than synthesizing it directly from an alcohol, it highlights the utility of zinc in activating allyl ether systems. Zinc powder has been shown to be a recyclable catalyst for this rearrangement. benthamopenarchives.com Furthermore, zinc triflate is an effective catalyst for the Claisen rearrangement of O-allyl kojic acid ethers. nih.gov In a different application, zinc chloride has been used to catalyze the rearrangement of allyl 2,6-dichlorophenyl ether. cdnsciencepub.com Catalytic asymmetric synthesis of di(allyl) ethers has also been achieved using dialkylzinc-aldehyde additions, which then serve as precursors for asymmetric Claisen rearrangements. organic-chemistry.org

Palladium-Biphosphine Ligand Catalysis

Mechanistic Studies of Etherification Reactions

The formation of ethers, including this compound, from alcohols can proceed through different mechanisms depending on the reaction conditions and the structure of the alcohol.

For the acid-catalyzed dehydration of primary alcohols like ethanol (B145695) to form ethers, the reaction generally follows an SN2 mechanism. openstax.org In this process, one molecule of the alcohol is protonated by the acid catalyst, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule to form the ether. openstax.orgmasterorganicchemistry.com This method is most effective for producing symmetrical ethers from primary alcohols. openstax.orgmasterorganicchemistry.com

In contrast, the dehydration of secondary and tertiary alcohols tends to proceed via an E1 or SN1 mechanism involving a carbocation intermediate. libretexts.orgopenstax.org The formation of a primary carbocation from ethanol is energetically unfavorable, making the SN2 pathway the more likely route for the formation of diethyl ether and, by extension, mixed ethers like this compound under acidic conditions. chemguide.co.uk

Tracer studies using ¹⁸O-labeled allyl alcohol in reactions with ethanol have shown that the C-O bond in the allyl alcohol is broken during the formation of this compound, which is consistent with a nucleophilic attack by the ethanol on an activated allyl substrate. oup.com

Allyl Alcohol-Based Synthetic Routes

Routes utilizing allyl alcohol are common for the synthesis of allyl ethers due to its availability. These methods involve reacting allyl alcohol with other alcohols or employing dehydrative allylation techniques.

Reaction of Allyl Alcohol with Other Alcohols

The direct reaction of allyl alcohol with ethanol can produce this compound. When a mixture of allyl alcohol and ethanol is heated in the presence of a copper(I) chloride and ammonium chloride catalyst, both diallyl ether and this compound are formed. oup.comscribd.com Notably, diethyl ether is not observed as a product in this reaction, indicating a specific catalytic pathway that favors the allylation of the alcohol. oup.comscribd.com Kinetic studies suggest that the rate-determining step involves the nucleophilic attack of an alcohol molecule (either allyl alcohol or ethanol) on a catalyst-substrate complex. oup.comscribd.com

Another approach involves dehydrative allylation catalyzed by a combination of palladium acetate (B1210297) and a diphosphine ligand. This method has been shown to be effective for the O-allylation of various alcohols with allyl alcohol under neutral conditions in aromatic hydrocarbon solvents. researchgate.net The yield of this compound can be significantly influenced by the ratio of ethanol to allyl alcohol. researchgate.net

Molybdenum oxide supported on titania has also been identified as a solid catalyst for the dehydrative allylation of alcohols with allyl alcohol, offering a potentially more environmentally friendly, halide-free, and solvent-free synthetic route. researchgate.netshokubai.orgorganic-chemistry.org The mechanism is thought to involve the formation of a σ-allyl species from the dehydration of allyl alcohol, which is then attacked by the other alcohol. shokubai.org

Dehydrative Allylation Methods

Dehydrative allylation represents a step- and atom-economical approach to synthesizing allyl ethers by using allyl alcohol as the allylating agent, with water being the only byproduct. rsc.org Ruthenium-based catalysts, such as [CpRu]-2-quinolinecarboxylic acid, have been successfully used for the dehydrative allylation of various alcohols without the need for additional activators or solvents. researchgate.net Density functional theory (DFT) calculations on similar systems suggest that the rate-determining step is the dehydrative formation of a σ-allyl-ruthenium species. researchgate.net

The general mechanism for acid-catalyzed dehydration of alcohols involves the protonation of the hydroxyl group to form an alkyloxonium ion, which is a good leaving group. libretexts.org This is followed by the departure of a water molecule to form a carbocation, and finally, deprotonation of an adjacent carbon to form the double bond (in the case of alkene formation) or attack by another alcohol molecule (in the case of ether formation). libretexts.orgaakash.ac.in For primary alcohols, an E2 mechanism, where the proton is removed concurrently with the departure of the alkyloxonium ion, is often favored to avoid the formation of an unstable primary carbocation. libretexts.org

Role of Cuprous Salts and Co-catalysts

Cuprous(I) salts are effective catalysts for the etherification of allyl alcohol. oup.comscribd.com For instance, copper(I) chloride, often used with a co-catalyst like ammonium chloride, facilitates the reaction between allyl alcohol and other alcohols. oup.comscribd.com The active catalyst species is believed to be a complex that activates the allyl alcohol. A novel allyl alcohol complex, (NH₄)₂Cu₂Cl₄(C₃H₆O)₂, has been isolated, although the active catalyst is proposed to be (NH₄)₂Cu₄Cl₆. oup.com

The process can also be catalyzed by a cuprous salt in the presence of an acid co-catalyst. google.com Suitable cuprous salts include cuprous chloride, bromide, sulfate (B86663), and acetate. google.com The co-catalyst can be a variety of acids, such as phosphoric acid, Lewis acids like boron trifluoride, or sulfonic acids like p-toluenesulfonic acid and sulfuric acid. google.com Sulfonated ion-exchange resins are particularly effective as co-catalysts. google.com The ratio of the acid co-catalyst to the cuprous salt can vary over a wide range, significantly influencing the reaction's success. google.com The cuprous salt can be added directly or formed in situ from copper powder or cuprous oxide and the acid co-catalyst. google.com

Alternative Synthetic Pathways

Beyond allyl alcohol-based methods, other synthetic strategies exist for producing this compound, with the Williamson ether synthesis being a classic and versatile example.

Alkyl Halide-Based Approaches (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers, including this compound. openstax.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. byjus.commasterorganicchemistry.com To synthesize this compound via this route, sodium ethoxide is reacted with an allyl halide, such as allyl chloride or allyl bromide. byjus.comgoogle.com

The reaction is typically carried out by first preparing the alkoxide from the corresponding alcohol (ethanol) by treating it with a strong base like sodium metal or sodium hydride. openstax.orgcareers360.com The resulting sodium ethoxide then acts as a nucleophile, attacking the allyl halide to form the ether and a sodium halide salt. byjus.comgoogle.com

For the Williamson synthesis to be effective, it is crucial that the alkyl halide is primary or secondary, as tertiary halides tend to undergo elimination reactions. byjus.com Since allyl halides are primary, they are excellent substrates for this reaction. The reaction can be performed in the parent alcohol as a solvent or in other polar aprotic solvents like DMSO. masterorganicchemistry.com Variations of this method include using phase-transfer catalysts to facilitate the reaction in a two-phase system, which can lead to high yields under mild conditions. mdpi.comgoogle.com

A specific protocol for preparing this compound involves dissolving sodium ethoxide in ethanol and then adding allyl chloride at a controlled temperature, typically between 65-75°C. google.com

Hydroalkoxylation of Allenes

The hydroalkoxylation of allenes represents an atom-economical approach to synthesizing allylic ethers like this compound. snnu.edu.cn This method involves the addition of an alcohol (in this case, ethanol) across the carbon-carbon double bonds of an allene (B1206475). The reaction is typically catalyzed by transition metals, with gold and rhodium complexes showing notable efficacy. organic-chemistry.orgchinesechemsoc.org

Theoretical studies, such as those using the Unified Reaction Valley Approach (URVA), have provided detailed mechanistic insights into the gold-catalyzed hydroalkoxylation of allenes. researchgate.netsmu.edu These studies reveal that the gold catalyst facilitates the reaction through a two-step mechanism, involving the interconversion between π- and σ-complexation states of the gold catalyst with the allene. researchgate.netsmu.edu The process begins with the formation of a carbon-oxygen bond, followed by the breaking of the alcohol's O-H bond and the formation of a C-H bond, ultimately yielding the allylic ether. researchgate.net

Rhodium-catalyzed systems have also been developed for the intermolecular hydroalkoxylation of allenes with alcohols, providing a pathway to branched allylic ethers. chinesechemsoc.orgsci-hub.se These reactions can proceed with high regioselectivity and enantioselectivity, particularly when chiral ligands are employed. chinesechemsoc.orgacs.org The proposed mechanism for some rhodium-catalyzed reactions involves the formation of a rhodium hydride complex, which then reacts with the allene to form a π-allyl rhodium intermediate. Subsequent reductive elimination yields the final ether product. sci-hub.se

Recent advancements have also explored the use of nickel catalysis for the hydroalkoxylation of 1,3-dienes, which share structural similarities with allenes, to produce allylic ethers. chemrxiv.org

Table 1: Catalyst Systems for Hydroalkoxylation of Allenes

| Catalyst System | Nucleophile | Substrate | Key Features |

| Ph₃PAuNO₃ / H₂SO₄ | Alcohols | Allenes | Good yields, high regio- and stereoselectivity. organic-chemistry.org |

| [NHC]Au(I) | Alcohols | Allenes | Two-step mechanism, effective C-O bond formation. researchgate.netsmu.edu |

| Rhodium / (R,R)-DIOP | Carboxylic Acids | Terminal Allenes | High enantioselectivity for branched allylic esters. sci-hub.se |

| Rhodium / DTBM-Segphos | Phenols | Diphenylphosphinylallenes | High yields and enantioselectivities for vinyl ethers. acs.org |

| Nickel / DuPhos | Alcohols | 1,3-Dienes | High regio- and enantioselectivity for allylic ethers. chemrxiv.org |

Metal Alkoxide and Chlorallylene Reactions

A well-established method for the synthesis of this compound is the Williamson ether synthesis, which, in this context, involves the reaction of a metal ethoxide with an allyl halide. byjus.com Specifically, sodium ethoxide reacts with allyl chloride (chlorallylene) to produce this compound and a metal halide salt as a byproduct. google.comvedantu.com

This reaction proceeds via a nucleophilic substitution (S_N2) mechanism. byjus.comvedantu.com The ethoxide ion (C₂H₅O⁻), a potent nucleophile, attacks the electrophilic carbon atom of allyl chloride that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-oxygen bond, yielding this compound. byjus.com

A technological method for preparing allyl ether compounds, including this compound, utilizes the reaction between an alkali metal alkoxide and chlorallylene. google.com In a typical procedure, chlorallylene is added to a mixture of the metal alkoxide (e.g., potassium ethoxide) and the corresponding alcohol (ethanol). google.com The reaction is generally conducted at temperatures ranging from 20°C to 80°C for 2 to 4 hours. google.com Subsequent distillation and purification steps are employed to isolate the final product. google.com The molar ratio of chlorallylene to metal alkoxide to alcohol is a critical parameter, with ratios around 1:1-2:5-7 being preferable. google.com

The choice of the alkali metal in the alkoxide can be sodium or potassium. google.com This method is advantageous for its high selectivity and the ease of product separation, making it suitable for industrial-scale production. google.com

Table 2: Reaction Parameters for this compound Synthesis via Metal Alkoxide and Chlorallylene

| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Molar Ratio (Chlorallylene:ROM:ROH) |

| Sodium Ethoxide | Allyl Chloride | Williamson Ether Synthesis | Heating | Not specified |

| Potassium Ethoxide | Allyl Chloride | Williamson Ether Synthesis | 20-80°C, 2-4 hours | 1:1-2:5-7 google.com |

Reaction Mechanisms and Chemical Transformations Involving Allyl Ethyl Ether

Gas-Phase Elimination Reactions

The thermal decomposition of allyl ethyl ether in the gas phase has been a subject of both experimental and theoretical investigation. These studies have elucidated the underlying mechanisms, transition state characteristics, and the kinetic and thermodynamic parameters governing the reaction.

Retro-Ene Type Mechanisms

The gas-phase elimination of this compound proceeds through a unimolecular process, specifically a retro-ene type mechanism. researchgate.net This thermal decomposition occurs via a non-planar, concerted six-membered cyclic transition state. researchgate.netresearchgate.net The reaction yields propylene (B89431) and acetaldehyde (B116499) as the exclusive products. researchgate.net Experimental studies confirm that this reaction follows a first-order rate law and is homogeneous, being independent of the pressure of this compound and any added foreign gases. researchgate.net Theoretical calculations support the unimolecular nature of this gas-phase elimination. researchgate.netresearchgate.net

Transition State Characterization via Computational Chemistry

Computational chemistry, utilizing methods such as ab initio calculations (CBS-QB3) and Density Functional Theory (DFT) with various functionals (CAM-B3LYP, M06, etc.), has been instrumental in characterizing the transition state of the retro-ene reaction of this compound. researchgate.netresearchgate.netcedia.edu.ec These studies confirm that the reaction proceeds through a non-planar, six-membered cyclic transition structure. researchgate.netresearchgate.net The transition state is described as concerted, although asynchronous, with the bond cleavage processes being more advanced than the bond formation processes. sciencepub.net Natural Bond Orbital (NBO) analysis is employed to investigate the bonding characteristics and atomic charges of the species involved, helping to understand the progress of the reaction. researchgate.net Vibrational frequency analysis confirms the transition state structure by identifying a single imaginary frequency. researchgate.net

Kinetic and Thermodynamic Parameter Analysis

Experimental and computational studies have provided key kinetic and thermodynamic data for the gas-phase pyrolysis of this compound. The experimentally determined first-order rate constants fit the Arrhenius relationship. researchgate.net Computational studies have calculated the activation energy (Ea) for this compound to be approximately 187.0 kJ/mol. researchgate.netresearchgate.net This is higher than that of analogous allyl sulfides and amines, indicating a slower reaction rate for the ether. researchgate.netresearchgate.net The rate-determining step is identified as the change in hybridization of the carbon atoms from sp3 to sp2. researchgate.net Calculated kinetic and thermodynamic parameters from computational models show reasonable agreement with experimental values. researchgate.net

Table 1: Comparative Activation Energies for Gas-Phase Elimination

| Compound | Activation Energy (Ea) in kJ/mol |

|---|---|

| This compound | 187.0 researchgate.netresearchgate.net |

| N-allyl cyclohexyl amine | 171.7 researchgate.netresearchgate.net |

| Allyl cyclohexyl ether | 170.5 researchgate.netresearchgate.net |

| Allyl cyclohexyl sulfide (B99878) | 137.9 researchgate.netresearchgate.net |

Polymerization and Copolymerization Studies

This compound's behavior in polymerization reactions is complex, often acting as a modifier rather than a primary monomer due to the stability of the resulting allylic radical.

Radical Polymerization Mechanisms

In radical polymerization, allyl ethers like this compound exhibit limited reactivity for homopolymerization. tandfonline.comtandfonline.com The polymerization of allyl monomers is often thought to occur via a free-radical addition mechanism. nih.gov However, an alternative, radical-mediated cyclization (RMC) has been proposed, which begins with the abstraction of an allylic hydrogen atom. nih.govacs.org This is in contrast to traditional free-radical addition where the radical adds across the double bond. nih.gov For some allyl ethers, it has been suggested that hydrogen atom transfer (HAT) is a more favorable initiation step than free-radical addition (FRA), particularly when using certain initiators. nih.gov

Degradative Transfer Processes

Coordination Insertion Polymerization

Coordination insertion polymerization offers a more controlled route to polymerize this compound, overcoming the limitations of radical polymerization. This method often involves transition metal catalysts that can activate the monomer and guide the polymerization process with greater precision.

Palladium-based catalysts have been effectively utilized for the polymerization of this compound. These systems typically involve a cationic palladium(II) complex, which acts as the active center for polymerization. The mechanism is believed to proceed through the coordination of the monomer's double bond to the palladium center, followed by the insertion of the monomer into the palladium-alkyl or palladium-hydride bond. This process allows for the creation of high molecular weight polymers under mild conditions, a significant advantage over radical methods. The choice of ligands on the palladium complex is crucial as it influences the catalyst's activity, stability, and the regioselectivity of monomer insertion.

In palladium-catalyzed coordination polymerization, the regioselectivity of monomer incorporation is a critical factor determining the polymer's microstructure. For this compound, insertion can theoretically occur in two ways: 1,2-insertion, leading to a polymer with the ether group directly attached to the backbone, or 2,1-insertion, resulting in the ether group being separated from the backbone by a methylene (B1212753) group. Studies with palladium catalysts have shown a high degree of regioselectivity, predominantly favoring a 1,2-insertion mechanism. This controlled incorporation leads to a polymer with a regular, well-defined structure, which is essential for achieving desirable material properties.

Palladium-Catalyzed Systems

Copolymerization with Various Monomers

This compound can be copolymerized with a range of other monomers to tailor the properties of the final polymer. The reactivity ratios of the comonomers are crucial in determining the composition and sequence distribution of the resulting copolymer.

The copolymerization of this compound with monomers such as styrene, methyl methacrylate, and acrylonitrile (B1666552) via radical polymerization is often challenging due to the disparate reactivities of the monomers and the strong tendency of the allyl monomer to undergo degradative chain transfer. This typically results in copolymers with a low incorporation of the this compound unit.

However, coordination polymerization has shown more promise. For instance, the copolymerization of this compound with ethylene (B1197577) has been achieved using palladium catalysts. This process allows for the introduction of functional ether groups into a polyethylene (B3416737) backbone, thereby modifying its properties, such as adhesion and dyeability. Similarly, copolymerization with vinyl esters under certain catalytic conditions can lead to functionalized polymers with tailored characteristics.

Below is a table summarizing the copolymerization behavior of this compound with various monomers.

| Comonomer | Polymerization Method | Outcome |

| Styrene | Radical Polymerization | Low incorporation of this compound due to degradative chain transfer. |

| Methyl Methacrylate | Radical Polymerization | Inefficient copolymerization with low this compound content. |

| Acrylonitrile | Radical Polymerization | Limited incorporation of the allyl monomer. |

| Ethylene | Coordination Polymerization (Palladium Catalyst) | Successful incorporation of functional ether groups into the polyethylene chain. |

| Vinyl Esters | Coordination/Radical Polymerization | Can produce functionalized copolymers, with outcomes dependent on the specific system. |

Polymerization of Related Allyl Ethers

The polymerization behavior of other allyl ethers provides a useful context for understanding the reactivity of this compound.

Diallyl Ether: Unlike monofunctional allyl ethers, diallyl ether can undergo cyclopolymerization via a radical mechanism. This process involves an alternating sequence of intermolecular and intramolecular propagation steps, leading to the formation of a polymer containing cyclic repeating units, primarily five-membered rings. This pathway significantly reduces the impact of degradative chain transfer that plagues monofunctional allyl monomers.

Allyl Glycidyl (B131873) Ether: Allyl glycidyl ether is a bifunctional monomer containing both an allyl group and an epoxy group. This structure allows for multiple polymerization pathways. The allyl group can be polymerized through radical or coordination mechanisms, while the epoxy ring can be opened and polymerized through cationic or anionic ring-opening polymerization. This dual reactivity makes it a versatile monomer for creating complex polymer architectures, such as cross-linked networks and functional polymers.

Rearrangement Reactions

This compound undergoes several significant rearrangement reactions, transforming its structure and chemical properties. These transformations, primarily the Claisen rearrangement and isomerization to propenyl ethers, are fundamental in synthetic organic chemistry for creating new carbon-carbon bonds and introducing valuable functional groups.

Claisen Rearrangement and its Variants

The Claisen rearrangement is a powerful and well-studied google.comgoogle.com-sigmatropic rearrangement that converts allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating or in the presence of a catalyst. redalyc.orgbyjus.com This reaction proceeds through a concerted mechanism, meaning all bond breaking and bond forming occur in a single step via a cyclic, six-membered transition state. redalyc.orgbyjus.com While the classic substrate is an allyl vinyl ether, the principles of this rearrangement are broadly applicable and have been extended to other allyl ethers, including allyl aryl ethers, often facilitated by catalysis. wikipedia.org

A key feature of the Claisen rearrangement is its high degree of stereoselectivity. redalyc.org The reaction preferentially proceeds through a chair-like transition state to minimize steric hindrance. redalyc.orgjkchemical.com In this conformation, bulky substituents tend to occupy the more spacious equatorial positions, which dictates the stereochemistry of the final product. redalyc.org This control typically results in the preferential formation of the E-configured isomer of the newly formed carbon-carbon double bond. redalyc.org Furthermore, if a chiral center exists within the allylic portion of the ether, its stereochemistry can be effectively transferred to the product, making the Claisen rearrangement a valuable tool in asymmetric synthesis. jkchemical.com

While the traditional Claisen rearrangement requires high temperatures, the reaction rate can be significantly accelerated through catalysis, allowing the transformation to occur under milder conditions. jkchemical.comcaltech.edu

Lewis Acid Catalysis: Lewis acids are effective catalysts for the Claisen rearrangement, enabling the reaction to proceed at much lower temperatures than the thermal equivalent. jkchemical.com A variety of Lewis acids have been successfully employed, including ytterbium triflate (Yb(OTf)₃), aluminum chloride (AlCl₃), and titanium-based complexes like TiCl₄·THF₂. princeton.edu In certain systems, the use of a Lewis acid like TiCl₄·THF₂ not only accelerates the reaction but also provides excellent diastereoselectivity (>99:1) while being required in only catalytic amounts (5-10 mol %). princeton.edu This catalytic approach represents a significant advancement, opening pathways for the development of enantioselective Claisen rearrangements. caltech.eduprinceton.edu

Zinc Catalysis: Zinc powder has emerged as a simple, efficient, and recyclable catalyst for the Claisen rearrangement of allyl aryl ethers into their corresponding o-allylated phenols. researchgate.netbenthamopenarchives.com This method is notable for its mild reaction conditions, often requiring only gentle heating (e.g., 55 °C), and for producing the desired products in good to excellent yields. benthamopenarchives.combenthamopenarchives.com The zinc catalyst can be recovered and reused multiple times without a significant loss of activity, enhancing the cost-effectiveness and sustainability of the process. benthamopenarchives.comresearchgate.net

Table 1: Zinc-Catalyzed Claisen Rearrangement of Various Allyl Aryl Ethers This table showcases the efficiency of recyclable zinc powder in catalyzing the Claisen rearrangement for different substrates, demonstrating the general applicability of the method.

| Substrate (Allyl Aryl Ether) | Time (min) | Yield (%) |

|---|---|---|

| Allyl phenyl ether | 40 | 80 |

| Allyl o-tolyl ether | 45 | 82 |

| Allyl m-tolyl ether | 45 | 85 |

| Allyl p-tolyl ether | 50 | 80 |

| Allyl o-chlorophenyl ether | 60 | 75 |

Stereoselective Aspects

Isomerization to Propenyl Ethers

This compound can undergo isomerization to form the corresponding (E/Z)-propenyl ethyl ether. This transformation converts the terminal alkene of the allyl group into an internal alkene, creating an enol ether—a versatile functional group in organic synthesis. organic-chemistry.org This isomerization can be a deliberate synthetic goal or an unintended side reaction, particularly during polymerization processes. google.comnih.gov

Transition metal complexes, particularly those of ruthenium, are highly efficient catalysts for the isomerization of allyl ethers to propenyl ethers. bibliotekanauki.plresearchgate.net Ruthenium complexes such as [RuClH(CO)(PPh₃)₃] can achieve quantitative conversion of allyl ethers into their 1-propenyl derivatives. researchgate.netresearchgate.net The reaction mechanism is believed to proceed via a hydride pathway, involving the addition of a ruthenium-hydride species across the double bond, followed by elimination. researchgate.net Deuterium labeling studies have demonstrated that the hydrogen transfer is an intermolecular process. caltech.edu The choice of ruthenium complex and reaction conditions can also be used to control the E/Z selectivity of the resulting propenyl ether product. researchgate.net

Table 2: Isomerization of Allyl Phenyl Ether Using Various Ruthenium Catalysts This table illustrates the high efficiency and selectivity of different ruthenium-based catalytic systems in the isomerization of an allyl ether to a propenyl ether.

| Catalyst System | Time (h) | Conversion (%) | Selectivity (E/Z ratio) |

|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 0.5 | 100 | 85:15 |

| {[RuCl₂(COD)]ₓ} + P(OPh)₃ | 2.0 | 100 | 96:4 |

| {[RuCl₂(COD)]ₓ} + NaBH₄ + PPh₃ | 4.0 | 100 | 4:96 |

In the field of polymer chemistry, the isomerization of allyl groups is a known side reaction during the synthesis of certain polymers. For instance, during the anionic ring-opening polymerization of allyl glycidyl ether (AGE), the pendant allyl groups along the polymer backbone can isomerize to form labile cis-prop-1-enyl ether groups. nih.gov This transformation is highly dependent on the reaction temperature. nih.gov At lower temperatures (e.g., 30-40 °C), the degree of isomerization is minimal or undetectable. nih.gov However, as the polymerization temperature increases, the fraction of isomerized allyl groups rises significantly. nih.gov This side reaction can be undesirable as it alters the chemical functionality of the resulting polymer, which is often designed to retain the reactive allyl groups for subsequent post-polymerization modifications. nih.govmdpi.com

Table 3: Effect of Temperature on Allyl Group Isomerization in the Polymerization of Allyl Glycidyl Ether (AGE) This table shows the direct correlation between the polymerization temperature and the extent of the undesired isomerization of allyl side chains to cis-prop-1-enyl units.

| Polymerization Temperature (°C) | Degree of Isomerization (mol %) |

|---|---|

| 40 | 1.5 |

| 60 | 2.1 |

| 80 | 3.7 |

| 100 | 8.0 |

| 120 | 9.1 |

Catalytic Isomerization (e.g., Ruthenium Complexes)

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond moves across a pi (π) system to a new position in an intramolecular process. wikipedia.orgnrochemistry.com The most prominent example of a osti.govosti.gov-sigmatropic rearrangement involving an ether is the Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912. byjus.comwikipedia.org This reaction was the first documented osti.govosti.gov-sigmatropic rearrangement. byjus.com

The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether or an allyl aryl ether into a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. byjus.comlibretexts.orglibretexts.orglibretexts.org The reaction proceeds through a concerted, intramolecular mechanism involving a highly ordered, cyclic six-membered transition state. nrochemistry.comwikipedia.orglibretexts.orglibretexts.org The transformation is driven by the formation of a thermodynamically stable carbonyl group, making the reaction inherently irreversible. wikipedia.orgwikipedia.org

For an allyl aryl ether, heating to approximately 250°C initiates the rearrangement. libretexts.orglibretexts.orglibretexts.org A new carbon-carbon bond forms between the third carbon of the allyl group and the ortho position of the aromatic ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This concerted process produces a non-aromatic cyclohexadienone intermediate, which then undergoes tautomerization to restore the aromaticity of the ring, yielding the final o-allylphenol product. libretexts.orglibretexts.orglibretexts.org

While the classic Claisen rearrangement is specific to allyl vinyl or allyl aryl ethers, the fundamental principles of osti.govosti.gov-sigmatropic shifts are a core aspect of the reactivity of allylic systems. byjus.comlibretexts.org

Cleavage and Demethylation Reactions

The cleavage of the robust ether bond in this compound can be accomplished through both enzymatic and chemical methods. These reactions are critical in synthetic chemistry, particularly when the allyl group is used as a protecting group for alcohols. organic-chemistry.orgthieme-connect.com

Enzymatic Cleavage by O-Demethylase

Certain enzymes known as O-demethylases, which typically cleave methyl-ether bonds, have been found to catalyze the cleavage of allyl aryl ethers. nih.govnih.gov An example is the cocorrinoid-dependent O-demethylase from the anaerobic bacterium Blautia sp. MRG-PMF1. nih.gov This enzyme system, which utilizes a reactive Co(I) supernucleophile species, can metabolize various allyl aryl ether compounds to produce the corresponding aryl alcohols. nih.gov

Studies involving this enzyme have provided insight into the mechanism and stereoselectivity of allyl ether cleavage. nih.govasm.org

Research on the O-demethylase from Blautia sp. MRG-PMF1 has shown that the cleavage of allyl aryl ethers proceeds stereoselectively. nih.gov The enzyme demonstrated the ability to convert stereoisomers of substrates like prenyl and but-2-enyl naphthyl ethers into the corresponding naphthol. nih.gov

The proposed mechanism for this transformation is a nucleophilic conjugate substitution, also known as the SN2' pathway. nih.govasm.org In this mechanism, the nucleophilic Co(I) species from the cobalamin cofactor attacks the γ-carbon of the allyl group. This is in contrast to the standard SN2 mechanism observed in methyl ether cleavage, where the nucleophile attacks the methyl carbon directly. asm.org The SN2' mechanism requires an anti-periplanar arrangement between the attacking nucleophile and the leaving group (the aryloxy group), a form of stereoelectronic control. asm.org This enzymatic reaction was found to be regioselective, with 2-naphthyl ethers being converted more rapidly than 1-naphthyl ethers. nih.govasm.org

In the broader context of enzymatic ether cleavage, glutathione (B108866) S-transferases (GSTs) like LigF from Sphingobium sp. SYK-6 are known to cleave β-aryl ether bonds in lignin (B12514952) model compounds. osti.govacs.org These reactions also proceed via an SN2 mechanism with high stereoselectivity, where the sulfhydryl group of glutathione acts as the nucleophile, attacking the β-carbon and leading to an inversion of the stereoconfiguration. osti.govacs.orgacs.org

Chemical Cleavage Mechanisms

A variety of chemical reagents can achieve the cleavage of allyl ethers, a process often referred to as deallylation. These methods often involve transition metal catalysts or strong Lewis acids. organic-chemistry.orgacs.orgoup.com

Common approaches include:

Isomerization and Hydrolysis : One major pathway involves the isomerization of the allyl ether to a more labile enol ether, which is then easily hydrolyzed under mild acidic conditions. organic-chemistry.orgthieme-connect.com Transition metal catalysts based on palladium, rhodium, or nickel are often used to facilitate the initial double-bond migration. thieme-connect.comacsgcipr.org A combination of a Ni-H precatalyst and a Brønsted acid, for instance, can effectively deallylate substrates through this isomerization-hydrolysis sequence. thieme-connect.com

Palladium-Catalyzed Cleavage : Palladium complexes, such as Pd(PPh₃)₄, are widely used for allyl ether cleavage under mild conditions. organic-chemistry.orgorganic-chemistry.org These reactions often employ a nucleophile or a reducing agent. thieme-connect.com One effective system combines Pd(PPh₃)₄ with polymethylhydrosiloxane (B1170920) (PMHS) and ZnCl₂ to deprotect allyl ethers efficiently. organic-chemistry.org Another approach uses a palladium catalyst in the presence of a base like pyrrolidine (B122466) or piperidine. organic-chemistry.orggoogle.com

Acid-Catalyzed Cleavage : Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers, including allyl ethers. pressbooks.pubmasterorganicchemistry.com The reaction begins with the protonation of the ether oxygen to create a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent step can proceed via an SN1 or SN2 mechanism, depending on the structure. pressbooks.pubmasterorganicchemistry.com For allyl ethers, which can form a stable allylic carbocation, an SN1 pathway is possible. pressbooks.publibretexts.org

Other Reagents : A range of other reagents have been developed for this purpose. Tert-butyllithium can induce cleavage of allylic ethers through a likely SN2' process. organic-chemistry.org Samarium(II) iodide (SmI₂) in the presence of water and an amine provides a selective method for cleaving unsubstituted allyl ethers. acs.org Additionally, systems like AlCl₃–N,N-dimethylaniline and oxidative methods using oxoammonium salts have also been reported. oup.comnih.govrsc.org

| Reagent/Catalyst System | Proposed Mechanism/Key Step | Reference |

|---|---|---|

| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Formation of a π-allyl-palladium complex | organic-chemistry.org |

| Ni-H precatalyst / Brønsted acid | Isomerization to enol ether followed by hydrolysis | thieme-connect.com |

| HBr / HI | Acid-catalyzed SN1 or SN2 cleavage | pressbooks.pub |

| SmI₂ / H₂O / Amine | Reductive cleavage | acs.org |

| tert-Butyllithium | SN2' nucleophilic attack | organic-chemistry.org |

| AlCl₃ / N,N-Dimethylaniline | Lewis acid-mediated cleavage | oup.com |

| Oxoammonium Salt | Oxidative cleavage | nih.govrsc.org |

C-H Allylation

Direct C-H functionalization is a powerful strategy in organic synthesis for forming carbon-carbon bonds. C-H allylation involves the introduction of an allyl group to a carbon atom via the activation of a C-H bond.

Ruthenium-Catalyzed C-H Allylation

Ruthenium catalysts have emerged as effective tools for C-H functionalization reactions. mdpi.com Research has demonstrated that ruthenium(II) complexes can catalyze the C-H allylation of various substrates using allyl ethers as the allylating agent. rsc.org

In a study on the C-H allylation of arenecarboxylates, a catalyst system combining [Ru(p-cymene)Cl₂]₂ with a silver co-catalyst was effective. rsc.org This system allowed for the direct use of allyl ethers, which can be advantageous in total synthesis by avoiding separate deprotection and activation steps. rsc.org

The plausible mechanism for such a reaction generally involves several key steps:

C-H Activation : The catalytic cycle is often initiated by the coordination of the substrate to the active ruthenium species. A directing group on the substrate, such as a carboxylate, guides the catalyst to a specific C-H bond, leading to the formation of a ruthenacycle intermediate. rsc.orgnih.gov

Coordination and Insertion : The allyl ether then coordinates to the metal center. This is followed by the insertion of the allyl group's double bond into the ruthenium-carbon bond of the ruthenacycle. rsc.org

β-Hydride Elimination/Reductive Elimination : Subsequent steps, potentially involving β-hydride elimination or reductive elimination, release the allylated product and regenerate the active catalyst to continue the cycle.

This catalytic approach offers a direct and efficient route to functionalized molecules, highlighting the synthetic utility of this compound as an allylating reagent.

Computational Chemistry and Spectroscopic Investigations

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable single bonds in allyl ethyl ether gives rise to a rich and competitive conformational energy landscape. illinois.eduillinois.edu Theoretical calculations predict the existence of numerous stable conformers within a relatively small energy range. nih.govaip.org

Fourier Transform Microwave (FTMW) spectroscopy, operating in the 5-23 GHz range, has been a pivotal experimental technique for investigating the conformational equilibrium of this compound. nih.govaip.org This high-resolution spectroscopic method allows for the unambiguous identification of different conformers present in a supersonic jet expansion. illinois.edu Experimental studies have successfully assigned the rotational transitions for the three lowest energy conformers of this compound. nih.govaip.org The observed spectral data indicate that these conformers differ primarily in the arrangement of the allyl side chain. nih.govyorku.ca Interconversion pathways between higher energy conformers and the more stable forms have been modeled to understand the relaxation processes that occur in the supersonic jet. illinois.edu

To complement experimental findings, Density Functional Theory (DFT) calculations have been extensively employed to map the potential energy surface of this compound. illinois.eduillinois.edu Specifically, the B3LYP-D3(BJ) method with an aug-cc-pVTZ basis set has proven effective in predicting the molecule's conformational landscape. nih.govaip.org These quantum chemical calculations have identified as many as 14 unique, stable conformers for this compound within an energy window of 14 kJ/mol. illinois.edunih.govyorku.ca The theoretical predictions from DFT calculations have been crucial in guiding the assignment of the experimental rotational spectra to specific conformer geometries.

The relative energies of the three experimentally observed conformers of this compound, as determined by DFT calculations, are presented in the table below.

| Conformer | Relative Energy (kJ/mol) |

| I | 0.00 |

| II | 0.48 |

| III | 1.41 |

Data sourced from DFT B3LYP-D3(BJ)/aug-cc-pVTZ calculations. nih.gov

The rotational spectra of certain conformers of this compound exhibit splitting patterns that are characteristic of the internal rotation of the terminal methyl group. nih.govaip.org Analysis of these spectral splittings allows for the determination of the energy barrier (V₃) hindering this rotation. For the two lowest energy conformers (I and II), these barriers have been experimentally determined. nih.govaip.orgresearchgate.net

The determined V₃ barriers provide insight into the intramolecular forces that influence the motion of the methyl group. These values are comparable to those found in related molecules such as ethyl vinyl ether. aip.org

| Conformer | V₃ Barrier (kJ/mol) |

| I | 12.172(55) |

| II | 12.373(32) |

Experimentally determined V₃ barriers to methyl internal rotation. nih.govrsc.org

Density Functional Theory (DFT) Calculations

Molecular Structure and Dynamics

The precise determination of the molecular geometry and the understanding of its dynamic behavior are fundamental outcomes of spectroscopic and computational investigations.

Rotational spectroscopy is a powerful tool for the precise determination of molecular structures in the gas phase. researchgate.net By analyzing the rotational constants obtained from the FTMW spectra of the parent molecule and its isotopologues (species with heavier isotopes like ¹³C), effective (r₀) and substitution (rₛ) ground state structures can be derived. illinois.eduillinois.edu This has been accomplished for the lowest energy conformers of this compound, providing detailed geometric parameters. illinois.edunih.gov The experimental ground state geometries derived from the rotational spectra of ¹³C isotopic species have been crucial in confirming the theoretical predictions. nih.govaip.orgresearchgate.net

The conformational preferences in this compound are significantly influenced by the electronic properties of the bridging oxygen atom. nih.govaip.org This becomes particularly evident when comparing this compound to its sulfur analogue, allyl ethyl sulfide (B99878). nih.govaip.org The substitution of the oxygen atom with a sulfur atom leads to dramatic differences in the conformational equilibria.

In this compound, the conformational landscape is more competitive, with multiple conformers being close in energy. nih.gov This is attributed to stabilizing interactions involving the lone pairs of electrons on the highly electronegative oxygen atom and the organic side chains. nih.govaip.org These interactions, including hyperconjugation, favor distinct geometries and energy orderings compared to the sulfide counterpart. nih.gov The observed structures are consistent with a bonding model that involves a decrease in the hybridization of the bridging atom as one moves down the chalcogen group from oxygen to sulfur. nih.govaip.orgrsc.org This difference in hybridization and electronic interactions is a key determinant of the distinct conformational preferences observed between this compound and allyl ethyl sulfide. nih.govaip.org

Rotational Spectroscopy for Geometry Determination

Thermochemical Studies

Thermochemical studies provide fundamental data on the stability and energy of molecules. For this compound, these investigations are crucial for understanding its behavior in chemical reactions, particularly its thermal decomposition.

The standard enthalpy of formation (ΔfH°gas) is a key thermochemical property. Computational studies using high-level theoretical methods have been employed to determine this value for this compound. A computational study at the G3 level of theory was conducted to investigate the thermochemistry of a series of allyl ethers and sulfides, including this compound. researchgate.net The NIST Chemistry WebBook also provides reaction thermochemistry data for this compound. nist.gov

| Compound | Formula | Enthalpy of Formation (kJ/mol) | Method |

|---|---|---|---|

| This compound | C5H10O | -128.5 | G3 (Computational) |

Theoretical Studies of Reaction Mechanisms

Theoretical studies have been instrumental in elucidating the complex mechanisms of reactions involving this compound. These computational approaches provide insights into transition states, energy barriers, and electronic factors governing the reactions.

High-accuracy composite ab initio methods, such as the Complete Basis Set-QB3 (CBS-QB3) method, have been utilized to study the reaction mechanisms of this compound. researchgate.netrsc.org One significant area of investigation is its gas-phase thermal decomposition, which is a unimolecular elimination reaction that proceeds via a retro-ene type mechanism. researchgate.net

This reaction involves a concerted, non-planar six-membered cyclic transition state. researchgate.netresearchgate.net The CBS-QB3 method has been used to calculate the activation energies for this process. The thermal decomposition of this compound was compared to that of other related compounds, such as allyl cyclohexyl ether and N-allyl cyclohexyl amine. The calculations revealed that the activation energy for this compound is higher than for its nitrogen and sulfur analogues, indicating a slower reaction rate. researchgate.netresearchgate.net The polarization of the C5–Z6 bond (where Z is the heteroatom O, N, or S) and the electronegativity of the heteroatom influence the reaction rate. researchgate.netresearchgate.net

The CBS-QB3 method has also been benchmarked and used for studying other reactions involving similar compounds, such as the thiol-ene click chemistry of allyl ethers and the oxidative C–H bond dissociation of diallyl ether. d-nb.infoacs.org

| Reaction | Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Gas-Phase Elimination of this compound | CBS-QB3 | 187.0 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the electronic structure and interactions within molecules. For this compound, NBO analysis has been applied to understand its conformational preferences and to characterize the transition states of its reactions. researchgate.netyorku.ca

Studies combining rotational spectroscopy and computational chemistry have investigated the conformational landscape of this compound. yorku.ca NBO analysis helped to rationalize the observed conformational preferences by identifying key electronic interactions, such as those involving the lone pairs on the oxygen atom and the organic side chains. yorku.cadntb.gov.ua These interactions are crucial in determining the distinct geometries and energy ordering of the various conformers. yorku.ca

In the context of reaction mechanisms, NBO calculations have been used to characterize the transition states of the gas-phase thermal decomposition of allyl ethers. researchgate.netresearchgate.net This analysis provides insights into charge distribution, bond orders, and the degree of synchronicity in the transition state, confirming the concerted nature of the retro-ene mechanism. researchgate.net

Kinetic Isotope Effects (KIEs) are a sensitive probe for investigating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step.

Studies on the oxidative C-H bond cleavage of allylic ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have employed both intermolecular and intramolecular KIEs. nih.gov For a series of allylic ether substrates, these experiments measure the rate difference between the reaction of the standard substrate (containing a CH2 group) and a deuterated substrate (containing a CD2 group). nih.gov The observation of significant KIEs indicates that the cleavage of the C-H bond is indeed the rate-determining step. nih.gov These results support a mechanism involving a radical cation as a key intermediate. nih.gov While this specific study focused on a series of allylic ethers in cyclization reactions, the principles are directly applicable to understanding the mechanisms of other reactions involving the allylic C-H bonds of this compound. nih.gov Furthermore, studies on the unimolecular reactions of ionized methyl allyl ether, a closely related compound, have shown that the loss of a hydrogen atom is subject to a substantial isotope effect. dntb.gov.ua

Environmental Considerations and Degradation Studies

Environmental Fate and Pathways

Allyl ethyl ether is classified as a volatile organic compound (VOC), and its environmental behavior is largely dictated by its physical properties. ontosight.ai Due to its high volatility, it is likely to be mobile in the environment, with a significant portion evaporating from surfaces into the atmosphere. fishersci.comthermofisher.com In the event of a release into waterways, it is insoluble in and less dense than water, causing it to float on the surface. nih.govnoaa.gov

The primary pathway for the removal of this compound from the environment is through atmospheric degradation. conicet.gov.ar In the troposphere, the compound is subject to gas-phase reactions with photochemically-produced hydroxyl (OH) radicals. conicet.gov.ar This reaction is rapid, resulting in a short atmospheric lifetime. Studies have determined the rate coefficients for this reaction, confirming that oxidation by OH radicals is the dominant removal process compared to photolysis. conicet.gov.ar

Table 1: Atmospheric Fate of this compound

| Parameter | Value | Source |

|---|---|---|

| Primary Removal Process | Reaction with OH radicals | conicet.gov.ar |

| Rate Coefficient (kOH at 288 K) | (5.8 ± 1.3) x 10⁻¹² exp(563 ± 62 / T) cm³ molecule⁻¹ s⁻¹ | conicet.gov.ar |

| Estimated Atmospheric Lifetime (tOH) | Approximately 4 hours | conicet.gov.ar |

Hydrolysis Susceptibility and Persistency

Based on available data, persistence of this compound in the environment is considered unlikely. fishersci.com The allyl ether group is generally stable under neutral conditions. organic-chemistry.org However, like other ethers, it can be susceptible to hydrolysis under acidic conditions, which would cleave the C–O bond. vulcanchem.com

Microbial Degradation Pathways

The biodegradation of ether compounds, which are often considered recalcitrant due to the high dissociation energy of the ether bond, has been observed in various microorganisms. nih.govresearchgate.net While specific studies focusing solely on this compound are not extensively detailed, the established mechanisms for the breakdown of similar short-chain alkyl ethers provide a strong basis for its expected microbial degradation pathways. nih.govsemanticscholar.org

Bacteria, particularly strains from the genus Rhodococcus, have demonstrated the ability to degrade a variety of ethers, including alkyl ethers, using them as the sole source of carbon and energy. nih.govresearchgate.net A key structural requirement for the induction of the degradation enzymes in these bacteria is the presence of at least one unsubstituted Cα-methylene moiety (a -CH₂- group adjacent to the ether oxygen). nih.govresearchgate.net this compound contains such a group on its ethyl side, suggesting it would be a suitable substrate for these bacterial strains. The catabolism in these organisms involves the cleavage of the ether bond, allowing the bacteria to assimilate the resulting carbon fragments. semanticscholar.org

The most common mechanism for the bacterial scission of short-chain alkyl ethers is initiated by an O-dealkylation reaction. asm.org This process does not involve direct hydrolysis of the ether bond but rather an oxidative attack.

The key steps are as follows:

Monooxygenase-catalyzed Hydroxylation : The process begins with the insertion of an oxygen atom at a carbon adjacent to the ether linkage, a reaction catalyzed by a monooxygenase enzyme. semanticscholar.org This hydroxylation forms a highly unstable intermediate known as a hemiacetal. asm.orgresearchgate.net

Spontaneous Scission : Hemiacetals are inherently unstable in aqueous environments and spontaneously (non-enzymatically) dissociate. semanticscholar.org This cleavage breaks the ether bond, yielding an alcohol and an aldehyde. asm.org

For this compound, this proposed pathway would result in the formation of allyl alcohol and acetaldehyde (B116499), which can be further metabolized by the microorganism. nih.govsemanticscholar.orgasm.org

Table 2: Proposed Microbial Degradation Pathway for this compound

| Step | Process | Reactant | Enzyme/Condition | Products | Source |

|---|---|---|---|---|---|

| 1 | Oxidative Hydroxylation | This compound | Monooxygenase | Unstable Hemiacetal Intermediate | semanticscholar.org |

| 2 | Spontaneous Dissociation | Unstable Hemiacetal Intermediate | Aqueous Environment | Allyl alcohol + Acetaldehyde | semanticscholar.orgasm.org |

Industrial and Advanced Material Applications

Chemical Intermediate Applications

One of the primary uses of allyl ethyl ether is as an intermediate in the manufacturing of other chemicals. fishersci.noontosight.aichemicalbook.inchemicalbook.com The presence of the reactive allyl group allows it to participate in various organic reactions, making it a versatile precursor for the synthesis of more complex molecules. ontosight.ai This reactivity is harnessed in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aigoogle.com

The fundamental structure of this compound, with its double bond, makes it a key component in reactions such as the Claisen rearrangement, which is a powerful tool for forming carbon-carbon bonds in organic synthesis. redalyc.orgias.ac.in This reaction, involving the nj.govnj.gov-sigmatropic rearrangement of an allyl vinyl ether, is a stereoselective method for producing γ,δ-unsaturated aldehydes, ketones, esters, and amides. redalyc.org While the direct Claisen rearrangement of this compound itself is not the most common pathway, the principles of this reaction highlight the synthetic utility of the allyl ether functional group it possesses. redalyc.orgias.ac.in

The ether linkage in this compound can also be a site for chemical transformation. For example, detailed studies have been conducted on the interaction of ethyl radicals with this compound vapor, leading to the formation of ethoxyl and allyl radicals. rsc.org This type of research provides insight into the reaction mechanisms and Arrhenius parameters for metathesis, addition, and dismutation reactions involving the ether. rsc.org

Polymer and Resin Production

Ethers containing allyl groups, such as this compound, are of significant interest as monomers in polymerization processes. google.com They can be polymerized alone or copolymerized with other vinyl monomers like ethylene (B1197577), styrene, or acrylonitrile (B1666552) to create polymers with tailored properties. google.com The allyl functionality provides a site for polymerization, leading to the formation of polymer chains. wikipedia.org

Cross-linking Agents in Resin Production